REACTION_CXSMILES
|
[NH2:1]/[C:2](/[C:7]#[N:8])=[C:3](\[NH2:6])/[C:4]#[N:5].[N:9]#[C:10]Cl>O1CCCC1>[NH2:9][C:10]1[NH:1][C:2]([C:7]#[N:8])=[C:3]([C:4]#[N:5])[N:6]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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N/C(=C(/C#N)\N)/C#N
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Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
finally heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The resulting brown solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with a solution of sodium acetate
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Type
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DISSOLUTION
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Details
|
The remaining solid was dissolved in a sodium bicarbonate solution
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Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(=C(N1)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |